2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol
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Overview
Description
2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol is a compound that features a unique structure with two thiophene rings and an amino alcohol group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amino alcohols. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Gewald reaction or other condensation reactions, utilizing catalysts and specific reaction conditions to maximize yield and purity. Green chemistry approaches are also being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted amino alcohol derivatives.
Scientific Research Applications
2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antiviral properties.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol involves its interaction with various molecular targets and pathways. The compound’s thiophene rings allow it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. Its amino alcohol group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophene: A simpler analog with similar biological activities.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups instead of amino alcohol
Uniqueness
2-Amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol is unique due to its dual thiophene rings and the presence of both an amino and an alcohol group. This combination provides a versatile scaffold for various chemical modifications and enhances its potential biological activities compared to simpler thiophene derivatives .
Properties
IUPAC Name |
2-amino-1-(5-thiophen-3-ylthiophen-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS2/c11-5-8(12)10-2-1-9(14-10)7-3-4-13-6-7/h1-4,6,8,12H,5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEUZPMTFKQTCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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